molecular formula C21H17Cl2NO4S B11507043 4-chloro-N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide

4-chloro-N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide

Cat. No.: B11507043
M. Wt: 450.3 g/mol
InChI Key: DDWSYVAVUIFQIP-UHFFFAOYSA-N
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Description

4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with chloramine-T trihydrate to form the intermediate compound. This intermediate is further reacted with 4-hydroxy-2,3-dimethylphenylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[5-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-2,3-DIMETHYLPHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C21H17Cl2NO4S

Molecular Weight

450.3 g/mol

IUPAC Name

4-chloro-N-[5-(4-chlorophenyl)sulfonyl-4-hydroxy-2,3-dimethylphenyl]benzamide

InChI

InChI=1S/C21H17Cl2NO4S/c1-12-13(2)20(25)19(29(27,28)17-9-7-16(23)8-10-17)11-18(12)24-21(26)14-3-5-15(22)6-4-14/h3-11,25H,1-2H3,(H,24,26)

InChI Key

DDWSYVAVUIFQIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)O)C

Origin of Product

United States

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